1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea
Overview
Description
1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea is a useful research compound. Its molecular formula is C21H18ClF3N4O and its molecular weight is 434.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea and its derivatives have been extensively studied for their anticancer properties. Research has demonstrated that certain derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study by Feng et al. (2020) found that these compounds have potential as BRAF inhibitors, showing potent inhibitory activity against A549 and HCT-116 cancer cell lines, with IC50 values comparable to the positive control sorafenib. This discovery points to the promise of these derivatives as new anticancer agents Feng et al., 2020.
Molecular Structure and Binding
The chemical structure and binding characteristics of similar compounds have been subjects of research as well. For example, the crystal structure of chlorfluazuron, a compound with a somewhat related structure, has been analyzed to understand its interactions at the molecular level, including hydrogen bonding and π–π interactions, which contribute to its biological activity Cho et al., 2015.
Cytokinin Activity in Plants
Additionally, urea derivatives, including those related to the compound , have been investigated for their cytokinin-like activity in plants. Studies have identified urea derivatives that act as positive regulators of cell division and differentiation in plants, offering insights into their potential agricultural applications. Ricci and Bertoletti (2009) highlight the importance of chemical structure in determining the cytokinin-like activity of urea derivatives, suggesting avenues for developing new plant growth regulators Ricci & Bertoletti, 2009.
Corrosion Inhibition
The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic conditions has also been explored. Mistry et al. (2011) evaluated the efficiency of these compounds as corrosion inhibitors, finding that they significantly reduce corrosion rates through the formation of a protective adsorption layer on the steel surface. This research suggests potential industrial applications in protecting metal structures and components from corrosion Mistry et al., 2011.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O/c1-29(2)19-12-14(21(23,24)25)11-18(28-19)13-4-3-5-17(10-13)27-20(30)26-16-8-6-15(22)7-9-16/h3-12H,1-2H3,(H2,26,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKMETHJWCCBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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